1-(5-Chloro-2-methoxyphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZHQUDSYIJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Chloro 2 Methoxyphenyl Ethanamine
Established Synthetic Pathways to 1-(5-Chloro-2-methoxyphenyl)ethanamine
Traditional synthetic routes provide reliable and well-documented methods for the preparation of this compound. These pathways typically begin with the corresponding ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone. nih.gov
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This method is widely utilized due to its efficiency and the ability to form carbon-nitrogen bonds in a controlled manner, often in a one-pot reaction. harvard.edusigmaaldrich.com The process involves the reaction of 1-(5-Chloro-2-methoxyphenyl)ethanone with an amine source, typically ammonia (B1221849) for a primary amine, to form an imine intermediate. This intermediate is then reduced to the target amine. wikipedia.org
The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the protonated imine (iminium ion) faster than the starting ketone. masterorganicchemistry.com This selectivity prevents the formation of the corresponding alcohol, 1-(5-Chloro-2-methoxyphenyl)ethanol, as a byproduct. bldpharm.com The reaction is generally carried out under weakly acidic conditions to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org
| Reducing Agent | Key Characteristics |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at reducing iminium ions in the presence of ketones; reaction proceeds well at a pH of 6-7. harvard.edumasterorganicchemistry.com It is highly toxic. harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, highly selective for the reduction of iminium ions. harvard.edumasterorganicchemistry.com Often used with acetic acid as a catalyst. harvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | A "green chemistry" approach using hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni). wikipedia.orggoogle.com |
| α-Picoline-borane | An efficient reducing agent that can be used in various solvents, including methanol (B129727) and water, or even under neat conditions. organic-chemistry.org |
This table presents common reducing agents used in reductive amination reactions.
In some synthetic schemes, the amine functionality is introduced through a sequence of reactions rather than a single reductive amination step. A common multi-step approach involves the initial conversion of the ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone, into an oxime. This is achieved by reacting the ketone with hydroxylamine. The resulting oxime can then be reduced to the primary amine, this compound, using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or sodium amalgam. This two-step process provides an alternative route to the target compound, sometimes offering advantages in terms of substrate compatibility or yield. Multi-step syntheses are fundamental in organic chemistry for building complex molecules from simpler starting materials. researchgate.netrsc.org
Direct amination methods aim to form the C-N bond with greater atom economy, often under catalytic conditions. While less common for this specific transformation than reductive amination, research into direct amination is an active field. For instance, some catalytic systems involving iridium complexes can facilitate the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org These advanced methods seek to simplify synthetic procedures and reduce waste by avoiding the pre-formation and isolation of intermediates. organic-chemistry.org
Enantioselective Synthesis of Chiral this compound
The synthesis of specific enantiomers, such as (R)-1-(5-chloro-2-methoxyphenyl)ethanamine, is of significant interest, particularly in pharmaceutical applications where stereochemistry dictates biological activity. nih.gov This requires the use of asymmetric synthesis techniques.
Asymmetric catalysis is the most elegant and efficient method for producing enantiomerically enriched compounds. frontiersin.orgnih.gov This involves using a small amount of a chiral catalyst to generate a large quantity of a chiral product. A primary strategy for the asymmetric synthesis of this compound is the asymmetric hydrogenation of a prochiral imine, which is formed from 1-(5-Chloro-2-methoxyphenyl)ethanone. The success of this reaction hinges on the design of the chiral catalyst, which is typically a transition metal complex featuring a chiral ligand. ajchem-b.com
Transition-metal catalysis, particularly with metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir), has proven highly effective for the asymmetric hydrogenation of ketones and imines. ajchem-b.comresearchgate.net
The chiral ligand is the component of the catalyst that controls the stereochemical outcome of the reaction. nih.gov It creates a chiral environment around the metal center, forcing the substrate (the imine) to bind in a specific orientation. This orientation dictates which face of the imine is exposed to the hydrogen, leading to the preferential formation of one enantiomer over the other. nih.gov
Key principles in chiral ligand design include:
Symmetry: Many highly successful ligands, such as DIOP and BINAP, possess C₂ symmetry. This symmetry can simplify mechanistic analysis and reduce the number of possible transition states, often leading to higher enantioselectivity. nih.gov
Bite Angle and Flexibility: In bidentate ligands like diphosphines, the natural bite angle and conformational flexibility are crucial. A rigid backbone can lock the catalyst into a specific conformation, enhancing selectivity.
Electronic and Steric Properties: The electronic and steric properties of the ligand are fine-tuned to optimize catalytic activity and selectivity. Bulky substituents near the metal center can effectively shield one face of the coordinated substrate. nih.gov
| Chiral Ligand Class | Example(s) | Metal | Application |
| Diphosphines | BINAP, DiPAMP, SEGPHOS, DuPhos | Ru, Rh, Ir | Asymmetric hydrogenation of ketones and imines. ajchem-b.comresearchgate.net |
| Diamines | N-sulfonylated 1,2-diamines (e.g., TsDPEN) | Ru | Asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com |
| P,N-Ligands | PHOX (phosphine-oxazoline) | Ir | Asymmetric hydrogenation of various substrates. ajchem-b.com |
This interactive table showcases prominent classes of chiral ligands and their applications in asymmetric catalysis.
The development of these ligands, from early examples like DIOP to modern, highly modular P,N-ligands, has been instrumental in advancing the field of asymmetric synthesis, enabling the efficient production of chiral amines like this compound. nih.govutexas.edu
Asymmetric Catalysis in Stereoselective Preparations
Organocatalytic Enantioselective Transformations
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. beilstein-journals.org Chiral phosphoric acids (CPAs), a prominent class of Brønsted acid organocatalysts, are particularly effective in activating imines for nucleophilic attack, making them highly suitable for the synthesis of chiral amines. researchgate.net
The synthesis of this compound via this route would typically involve the reductive amination of the precursor ketone, 5-chloro-2-methoxyacetophenone. In a CPA-catalyzed approach, the ketone first reacts with an ammonia source to form a prochiral imine in situ. The chiral environment created by the CPA, through hydrogen bonding and ion pairing, then directs the stereoselective reduction of the imine by a reducing agent like a Hantzsch ester, yielding the target amine with high enantioselectivity. researchgate.netdntb.gov.ua The catalyst's structure, particularly the substituents on the BINOL backbone, can be fine-tuned to optimize stereochemical control for specific substrates. researchgate.net
Key features of this methodology include:
High Enantioselectivity: The well-defined chiral pocket of the catalyst effectively differentiates between the two enantiotopic faces of the imine. rsc.org
Mild Reaction Conditions: These reactions are often performed at or below room temperature, preserving sensitive functional groups.
Metal-Free Catalysis: This avoids potential metal contamination in the final product and aligns with green chemistry principles.
While specific performance data for the synthesis of this compound using this method requires empirical validation, the broad success of CPAs in the asymmetric reductive amination of various acetophenones suggests it is a highly viable strategy.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
The use of a chiral auxiliary is a classical and robust strategy for inducing stereoselectivity. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com
For the synthesis of this compound, a prominent method involves the use of N-tert-butanesulfinamide, also known as Ellman's auxiliary. osi.lv The synthesis proceeds via the following steps:
Condensation: The starting ketone, 5-chloro-2-methoxyacetophenone, is condensed with an enantiopure N-tert-butanesulfinamide (either (R) or (S)) to form the corresponding N-sulfinylimine.
Diastereoselective Reduction: The C=N bond of the N-sulfinylimine is then reduced. The bulky and chiral tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from sodium borohydride) to attack from the less hindered face. This results in a highly diastereoselective reduction.
Auxiliary Cleavage: The sulfinyl group is subsequently removed by treatment with an acid, such as hydrochloric acid in an alcohol solvent, to liberate the free chiral amine as its corresponding salt. sci-hub.se
This method is widely applicable and known for its high diastereoselectivity and predictability, making it a reliable choice for accessing enantiopure amines. osi.lvsci-hub.se
Biocatalytic Pathways to Enantiopure this compound
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit exquisite stereoselectivity, often leading to products with very high enantiomeric excess (>99% ee). nih.govopenaccessgovernment.org
Asymmetric Synthesis using Transaminases (TAs): The most direct biocatalytic route to chiral this compound is the asymmetric amination of the prochiral ketone, 5-chloro-2-methoxyacetophenone, using a transaminase (also known as an aminotransferase, ATA). researchgate.net These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to the ketone substrate. mdpi.com
The reaction equilibrium can be unfavorable, but strategies such as using a high concentration of the amine donor or removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine) can drive the reaction to completion. nih.gov Panels of commercially available (R)- and (S)-selective transaminases can be screened to identify an enzyme with high activity and selectivity for the specific substrate. mdpi.com Protein engineering and directed evolution have been instrumental in tailoring transaminases to accept bulky substrates and improve their stability and efficiency for industrial applications. uni-greifswald.de
Kinetic Resolution using Lipases: An alternative biocatalytic approach is the kinetic resolution of a racemic mixture of this compound. In this process, a lipase (B570770) enzyme is used to selectively acylate one enantiomer of the amine with an acyl donor (e.g., ethyl acetate), leaving the other enantiomer unreacted. nih.gov The resulting acylated amine (amide) can then be easily separated from the unreacted amine enantiomer. This method can yield both enantiomers with high optical purity, although the maximum theoretical yield for a single enantiomer is 50%. nih.gov
| Method | Starting Material | Enzyme Class | Key Advantage | Theoretical Max. Yield | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Asymmetric Synthesis | 5-Chloro-2-methoxyacetophenone | Transaminase (TA) | Direct conversion of prochiral ketone to a single enantiomer. | 100% | >99% |
| Kinetic Resolution | Racemic this compound | Lipase | Can produce both enantiomers from a racemate. | 50% (for one enantiomer) | >99% |
Development of Novel Synthetic Routes and Process Intensification for this compound
Beyond establishing stereocontrol, significant research is directed towards making the synthesis of chiral amines like this compound more efficient, sustainable, and scalable.
Exploration of Alternative Reaction Conditions and Solvents
The choice of solvent and reaction conditions can dramatically impact the yield, purity, and environmental footprint of a synthesis. Traditional reductive aminations often use chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) or ethers like tetrahydrofuran (B95107) (THF). organic-chemistry.org Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) as viable replacements that offer reduced environmental impact without compromising reaction efficiency. rsc.orgrsc.org For certain amine syntheses, highly polar, recoverable solvents like 2,2,2-trifluoroethanol (B45653) have been shown to promote reactions effectively, even without a catalyst. organic-chemistry.org In some cases, solvent-free conditions, such as those achieved in a ball mill, can provide quantitative conversion in minutes, representing a significant green chemistry advancement. organic-chemistry.org
Sustainable Synthesis Considerations and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding the development of synthetic routes. For the synthesis of this compound, this involves several considerations:
Atom Economy: Asymmetric hydrogenation of an imine or the direct reductive amination of a ketone are highly atom-economical processes, with the only byproduct being water (in the imine formation step). acs.org
Catalysis over Stoichiometric Reagents: The use of catalytic methods (organocatalysis, biocatalysis, or transition-metal catalysis) is inherently greener than stoichiometric reagents, such as chiral auxiliaries that must be used in a 1:1 ratio with the substrate. acs.org
Waste Reduction: Biocatalytic routes significantly reduce waste by avoiding heavy metals and harsh reagents, leading to lower E-Factors (a measure of waste generated per kg of product). nih.gov
Renewable Feedstocks: A long-term goal in sustainable amine synthesis is the use of renewable feedstocks. This includes developing catalytic cascades that can convert bio-based alcohols directly into chiral amines, bypassing the need for petroleum-derived ketones and aldehydes. openaccessgovernment.orghims-biocat.eu
| Strategy | Atom Economy | Catalyst Type | Typical Solvents | Sustainability Aspect |
|---|---|---|---|---|
| Chiral Auxiliary | Low-Moderate | Stoichiometric | Aprotic ethers, chlorinated solvents | Auxiliary can be recycled, but process is not atom-economical. |
| Organocatalysis | High | Catalytic (Metal-free) | Toluene, chlorinated solvents, ethers | Avoids heavy metals; high atom economy. |
| Biocatalysis | High | Catalytic (Enzyme) | Aqueous buffer, often with co-solvent (DMSO) | Mild conditions, biodegradable catalyst, minimal waste. |
Continuous Flow Synthesis Adaptations
Adapting synthetic processes from traditional batch reactors to continuous flow systems is a major area of process intensification. youtube.com Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved consistency and scalability. mdpi.comrsc.org
For the synthesis of this compound, a multi-step sequence could be adapted to a continuous flow setup. For instance, the formation of an imine from 5-chloro-2-methoxyacetophenone and its subsequent hydrogenation could be performed in sequential flow reactors. Catalytic hydrogenations are particularly well-suited to flow chemistry, using packed-bed reactors containing a heterogeneous catalyst (e.g., Pt/C). mdpi.com This allows for precise control of temperature, pressure, and residence time, leading to higher selectivity and yield. mdpi.com Furthermore, coupling biocatalytic steps with flow technology, for example by using immobilized enzymes in a packed-bed or membrane reactor, enables continuous production and simplifies catalyst recovery and reuse, making the process more economically viable. researchgate.net
Reaction Chemistry and Mechanistic Investigations of 1 5 Chloro 2 Methoxyphenyl Ethanamine
Reactivity Profiling of the Primary Amine Functionality
The primary amine group (-NH2) attached to the chiral center is a potent nucleophile and a weak base. Its reactivity is central to a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
As a primary amine, 1-(5-Chloro-2-methoxyphenyl)ethanamine readily participates in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. A primary example of this is N-alkylation, where the amine reacts with alkyl halides (R-X) in a standard SN2 reaction. This process typically requires a base to neutralize the hydrohalic acid byproduct and can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.
Another significant transformation is N-arylation, which can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a bond between the amine nitrogen and an aryl halide, yielding a diarylamine derivative. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields in this transformation.
The nucleophilic character of the primary amine enables the straightforward synthesis of amides, ureas, and carbamates, which are fundamental linkages in many biologically active compounds. nih.gov
Amides: Amide bond formation is one of the most common reactions involving primary amines. This can be achieved by reacting this compound with various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids. When using carboxylic acids, a coupling reagent (e.g., DCC, EDC) is typically required to activate the carboxyl group for nucleophilic attack. researchgate.net The reaction with a highly reactive acyl chloride, for instance, is often rapid and performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl generated. google.com
Ureas: Substituted ureas are generally synthesized by reacting the amine with an isocyanate. The nitrogen of this compound attacks the electrophilic carbon of the isocyanate (R-N=C=O), resulting in the urea (B33335) derivative. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be employed. nih.gov In this two-step, one-pot procedure, the amine first reacts with CDI to form an amino-imidazole intermediate, which is then treated with a second amine to yield an unsymmetrical urea. mdpi.com
Carbamates: Carbamates, which can also serve as protecting groups for amines, are readily formed by treating this compound with an alkyl or aryl chloroformate (R-O-CO-Cl) in the presence of a base. organic-chemistry.org Another route involves the reaction of the amine with an isocyanate that is generated in situ, for example, through a Curtius rearrangement of an acyl azide, which is then trapped by an alcohol. organic-chemistry.org
Table 1: Synthesis of Amine Derivatives
| Derivative | Reagent Type | General Structure of Reagent | Key Conditions |
|---|---|---|---|
| Amide | Acyl Chloride | R-CO-Cl | Base (e.g., Pyridine, Et3N) |
| Carboxylic Acid | R-COOH | Coupling Agent (e.g., DCC, EDC) | |
| Urea | Isocyanate | R-N=C=O | Aprotic solvent |
| Phosgene Substitute | e.g., N,N'-Carbonyldiimidazole | Two-step, one-pot reaction |
| Carbamate | Chloroformate | R-O-CO-Cl | Base (e.g., Pyridine) |
The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration step to yield the C=N double bond of the imine. google.com This reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. The formation of an imine from 4-methoxyacetophenone and an amine is a documented example of this type of transformation. google.com
Reactivity of the Substituted Aryl Moiety
The aromatic ring of this compound is substituted with a chloro group and a methoxy (B1213986) group, which electronically influence its susceptibility to substitution reactions.
The outcome of electrophilic aromatic substitution (EAS) on the ring is governed by the directing and activating/deactivating effects of the existing substituents.
Methoxy Group (-OCH3): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director.
Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance (+R effect).
In a competition between these two groups, the powerful activating effect of the methoxy group dominates the reaction's regioselectivity. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the methoxy group. The available positions are C4 (ortho to -OCH3) and C6 (ortho to -OCH3). The para position (C5) is already occupied by the chloro group. Steric hindrance from the adjacent ethylamine (B1201723) side chain at C1 may influence the ratio of substitution at C4 versus C6.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO2+ | Substitution at C4 and/or C6 |
| Halogenation | Br+, Cl+ | Substitution at C4 and/or C6 |
| Friedel-Crafts Acylation | RCO+ | Substitution primarily at C4 due to sterics |
| Sulfonation | SO3 | Substitution at C4 and/or C6 |
Nucleophilic aromatic substitution (SNAr) of the chloro group is generally challenging for this substrate. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group (in this case, chlorine). youtube.com These groups are necessary to stabilize the negative charge that develops in the aromatic ring via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com
The this compound molecule lacks such strong activating groups. In fact, the methoxy group at the ortho position is electron-donating, which destabilizes the negatively charged intermediate required for the SNAr pathway, thus deactivating the ring towards this type of reaction.
An alternative pathway, the elimination-addition (benzyne) mechanism, could theoretically occur under extremely harsh conditions (e.g., a very strong base like sodium amide), but it is less common and often leads to a mixture of products. youtube.com Given the electronic nature of the substituents, nucleophilic substitution at the chloro position is not a favored reaction pathway under standard laboratory conditions.
Transformations of the Methoxy Group
The methoxy group (-OCH₃) attached to the phenyl ring of this compound is a relatively stable ether linkage. However, under specific conditions, it can undergo cleavage, a reaction commonly referred to as O-demethylation, to yield the corresponding phenol (B47542). This transformation is significant as it unmasks a reactive hydroxyl group, allowing for further functionalization. The primary methods for this transformation involve strong acids, Lewis acids, or specialized catalytic systems.
The most common method for cleaving aryl methyl ethers is treatment with strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI). chem-station.com The mechanism proceeds via protonation of the ether oxygen, which activates it as a good leaving group (a neutral methanol (B129727) molecule). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the methyl carbon in an Sₙ2 displacement, producing the phenol and a methyl halide. chem-station.com Due to the high stability of the sp²-hybridized carbon-oxygen bond of the aryl group, the nucleophile exclusively attacks the less hindered methyl group.
Strong Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also highly effective for O-demethylation. BBr₃ is particularly potent; the reaction involves coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the C-O bond and facilitates the cleavage, where bromide ions attack the methyl group. chem-station.com Subsequent hydrolysis of the resulting borate (B1201080) ester releases the final phenolic product.
More recent and milder approaches include catalytic methods. For instance, iridium-catalyzed hydrosilylation has been shown to selectively cleave alkyl ethers, a process that could be adapted for this substrate. Additionally, enzymatic O-demethylation, often catalyzed by cytochrome P450 or 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases, represents a green chemistry approach, though substrate specificity can be a limitation. nih.gov Electrolytic methods have also been reported for the O-demethylation of certain methoxycatecholamines, suggesting that electrochemical strategies could be viable. nih.gov
Table 1: Comparison of Reagents for Methoxy Group Demethylation
| Reagent Class | Example(s) | Typical Conditions | Mechanism | Notes |
|---|---|---|---|---|
| Brønsted Acid | 47% HBr, HI | High temperature (reflux) | Sₙ2 | Classic, robust method. Harsh conditions may not be suitable for sensitive substrates. chem-station.com |
| Lewis Acid | BBr₃, AlCl₃ | Low to ambient temperature | Lewis acid activation, Sₙ2 | Highly efficient but requires stoichiometric amounts of reagent and anhydrous conditions. chem-station.com |
| Thiolates | Dodecanethiol, EtSH | High temperature, basic conditions | Sₙ2 | Odorless thiols offer an advantage over traditional reagents. chem-station.com |
| Catalytic | Iridium complexes | Hydrosilane, ambient temp. | Catalytic hydrosilylation | Offers high selectivity under mild conditions. |
| Biocatalytic | Dioxygenases (e.g., CODM) | Physiological pH, temp. | Enzymatic hydroxylation | Environmentally friendly and highly specific. nih.gov |
Stereochemical Aspects and Selectivity in Reactions Involving the Chiral Center
The ethanamine backbone of this compound contains a stereogenic center at the carbon atom bearing the amino group and the aryl substituent. This inherent chirality is a critical feature that can be exploited to direct the stereochemical outcome of subsequent chemical transformations.
The chiral center in this compound can act as a source of asymmetric induction in various reactions, leading to the preferential formation of one diastereomer over another. This is a foundational concept in stereoselective synthesis.
One major application is its use as a chiral auxiliary. The primary amine can be converted into a more complex functional group, such as an imine or an amide. The steric and electronic properties of the chiral 1-(5-chloro-2-methoxyphenyl)ethyl moiety can then influence the facial selectivity of reactions at a nearby prochiral center. For example, condensation with a ketone would form a chiral N-tert-butanesulfinylketimine, which can undergo diastereoselective reduction or addition of organometallic reagents. osi.lv The bulky aryl group would shield one face of the imine C=N double bond, directing the incoming nucleophile to the opposite face.
In another potential application, if the amine were to be acylated with a molecule containing a prochiral center, the existing stereocenter could influence subsequent reactions. For instance, the diastereoselective enolization of an amide derivative followed by alkylation would likely proceed with a predictable stereochemical outcome, dictated by the conformation of the chiral group. While specific studies on this compound in this context are not widely reported, the principles are well-established with similar chiral benzylamines. researchgate.net
Table 2: Hypothetical Diastereoselective Reactions
| Reaction Type | Reactant | Reagent | Expected Outcome | Principle of Induction |
|---|---|---|---|---|
| Imine Reduction | Imine derived from the title compound and a prochiral ketone | NaBH₄, L-Selectride | Diastereomerically enriched secondary amine | Steric hindrance from the chiral aryl-ethyl group directs hydride attack. |
| Nucleophilic Addition | Imine derived from the title compound and a prochiral ketone | Grignard reagent (e.g., MeMgBr) | Diastereomerically enriched tertiary amine | Facial shielding of the C=N bond by the chiral substituent. |
| Aldol-type Reaction | N-acyl derivative with a prochiral enolate | Aldehyde | Diastereomerically enriched β-hydroxy amide | Formation of a chiral enolate with a preferred geometry. |
Enantioselective conversions involve reactions where one enantiomer of a racemic mixture reacts preferentially, or where a prochiral substrate is converted into a chiral, enantioenriched product. For a racemic mixture of this compound, a key enantioselective process is kinetic resolution.
In a kinetic resolution, the two enantiomers of the racemic amine react with a chiral reagent or catalyst at different rates. For example, a palladium(II)-catalyzed enantioselective C-H cross-coupling reaction, using a chiral ligand, could functionalize one enantiomer much faster than the other. chu-lab.org This would result in the recovery of the unreacted, slow-reacting enantiomer in high enantiomeric purity, along with the enantioenriched, functionalized product. This C-H activation strategy represents an advanced method for both resolving the amine and creating a new, valuable derivative. chu-lab.org
Chiral recognition is the principle underlying such resolutions. It can also be achieved through non-covalent interactions. A classic method for resolving racemic amines is through the formation of diastereomeric salts. By reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid), two diastereomeric salts are formed. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. Once separated, the addition of a base regenerates the free, enantiomerically pure amine.
Furthermore, chiral recognition is crucial in chromatographic separations. Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), the two enantiomers of this compound can form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their analytical or preparative separation.
Advanced Reaction Mechanisms and Pathways
Beyond fundamental transformations, the reactivity of this compound can be explored through more complex mechanistic pathways, including radical processes and novel catalytic cycles.
While ionic reactions are more common for amines, radical mechanisms offer alternative pathways for functionalization. Radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For this compound, the most susceptible position to radical attack is the benzylic C-H bond—the hydrogen on the carbon adjacent to both the phenyl ring and the nitrogen atom. This bond is weakened by its ability to form a resonance-stabilized benzylic radical.
A plausible transformation is a radical halogenation at the benzylic position using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). The mechanism would proceed as follows:
Initiation: Homolytic cleavage of the initiator to form radicals.
Propagation: The initiator radical abstracts a bromine atom from NBS to form a bromine radical. This bromine radical then abstracts the benzylic hydrogen from the ethanamine derivative to form HBr and the key resonance-stabilized benzylic radical. This carbon-centered radical then reacts with another molecule of NBS to yield the brominated product and a new bromine radical, continuing the chain.
Termination: Combination of any two radical species to form a stable, non-radical product. youtube.com
Similarly, hydrogen atom abstraction (HAT) from the N-H bond of the amine can occur, particularly in enzymatic or photochemical contexts, leading to an aminyl radical. qub.ac.uk This reactive intermediate could then undergo various subsequent reactions, such as cyclization or intermolecular coupling. Studies on the reaction of methyl radicals with ethylamine have shown that abstraction can occur from C-H and N-H bonds, with the reactivity depending on the specific bond strengths and steric factors. rsc.org
The amine functionality in this compound is a versatile handle for a variety of catalytic transformations that extend beyond the synthesis of the amine itself. These pathways often focus on C-N, C-C, or C-H bond formation.
One prominent area is the use of amines in "borrowing hydrogen" or "hydrogen autotransfer" catalysis. researchgate.netacs.org In these reactions, a catalyst (often based on Ni, Ru, or Ir) temporarily removes hydrogen from a primary alcohol, oxidizing it in situ to an aldehyde. This aldehyde then reacts with the amine to form an imine, with the elimination of water. The catalyst, which had stored the hydrogen, then reduces the imine to form a new, more substituted amine. This allows for the N-alkylation of this compound using simple alcohols as alkylating agents, producing only water as a byproduct. researchgate.net
Another advanced catalytic pathway involves using the amine as a directing group for C-H activation and functionalization of the aromatic ring. chu-lab.org Transition metal catalysts (e.g., Pd, Rh, Ru) can coordinate to the amine's nitrogen atom, positioning the metal center in close proximity to the ortho C-H bond of the phenyl ring. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. This intermediate can then react with various coupling partners (e.g., aryl halides, alkenes, alkynes) to install a new substituent at the ortho position (the C6 position in this case). This strategy provides a powerful and atom-economical method for elaborating the aromatic core of the molecule.
Table 3: Advanced Catalytic Pathways for Benzylamine Derivatives
| Catalytic Pathway | Metal Catalyst | Co-Reactant | Transformation | Mechanistic Feature |
|---|---|---|---|---|
| Borrowing Hydrogen | Ni, Ru, Ir | Primary Alcohol | N-alkylation | In situ oxidation of alcohol to aldehyde, imine formation, and reduction. acs.orgresearchgate.net |
| C-H Arylation | Pd(II) | Aryl Halide | ortho-Arylation of the phenyl ring | Amine-directed cyclometalation and cross-coupling. chu-lab.org |
| Tandem Dehydrogenation/ Amination | Cu, Au | Ammonia (B1221849) | Synthesis of primary amines from alcohols | Tandem catalysis where one metal dehydrogenates while the other promotes reductive amination. hw.ac.uk |
Photochemical Reactions and Photoinduced Transformations
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented photochemical behavior of this compound. At present, there are no specific studies detailing the photoinduced transformations, degradation pathways, or photochemical reactivity of this compound. The interaction of this compound with electromagnetic radiation, such as ultraviolet (UV) light, has not been a subject of published research.
While it is possible to theorize potential photochemical reactions based on the behavior of structurally related compounds, any such discussion would be speculative and lack the required scientific validation for a compound-specific analysis. For instance, analogous chloro-aromatic compounds are known to undergo photochemical dehalogenation, and molecules with substituted benzene (B151609) rings can be susceptible to various photoisomerizations or rearrangements. However, the specific influence of the ethanamine and methoxy substituents on the photochemical fate of the 5-chloro-2-methoxyphenyl moiety remains uninvestigated.
Therefore, this section cannot provide detailed research findings, reaction mechanisms, or data tables on the photochemical reactions of this compound due to the absence of available scientific data. Further experimental research is necessary to elucidate the photochemical properties of this compound.
Applications of 1 5 Chloro 2 Methoxyphenyl Ethanamine As a Key Chemical Building Block and Intermediate
Strategic Role in Complex Organic Synthesis
The strategic importance of 1-(5-Chloro-2-methoxyphenyl)ethanamine in organic synthesis stems from its ability to serve as a foundational component for the construction of more complex molecular frameworks. The presence of a primary amine and a substituted phenyl ring allows for a wide range of chemical transformations.
As a primary amine, this compound can readily undergo a variety of reactions, such as N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. These reactions are fundamental in the synthesis of a wide array of organic compounds. For instance, its reaction with various electrophiles can lead to the formation of amides, sulfonamides, and ureas, many of which are key functional groups in biologically active molecules.
The substituted phenyl ring offers additional sites for modification. The chloro and methoxy (B1213986) groups can influence the reactivity of the aromatic ring and can themselves be subjects of further chemical transformations. This dual functionality makes this compound a valuable starting material for the synthesis of diverse heterocyclic compounds, which are ubiquitous in medicinal chemistry. While specific examples for this exact compound are not extensively documented in publicly available literature, the general reactivity of substituted anilines and phenethylamines is well-established in the synthesis of quinolines and other fused pyridine (B92270) systems. wikipedia.org
Table 1: Potential Reactions for Architectural Diversification
| Reaction Type | Reagent/Catalyst | Potential Product Class |
|---|---|---|
| N-Acylation | Acid Chloride/Anhydride | Amides |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamides |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amines |
| Pictet-Spengler Reaction | Aldehyde/Ketone | Tetrahydroisoquinolines |
Chirality is a critical aspect of modern drug design and development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral amines, such as the individual enantiomers of this compound, are highly sought-after building blocks in asymmetric synthesis. nih.gov These enantiomerically pure amines can be incorporated into a target molecule, thereby introducing a specific stereocenter.
Racemic mixtures of acidic compounds can be separated into their individual enantiomers through a process called chiral resolution. wikipedia.org This technique often involves the use of a chiral base to form diastereomeric salts with the racemic acid. Due to their different physical properties, these diastereomeric salts can be separated by methods such as fractional crystallization. lumenlearning.comlibretexts.org
This compound, being a chiral amine, can theoretically be used as a resolving agent for racemic carboxylic acids and other acidic compounds. lumenlearning.comlibretexts.org The process would involve reacting the racemic acid with an enantiomerically pure form of the amine to form a mixture of diastereomeric salts. After separation of these salts, the individual enantiomers of the acid can be recovered. This method is a classical and still widely used technique in both academic and industrial settings for obtaining enantiomerically pure compounds. wikipedia.orglumenlearning.comlibretexts.org
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. Chiral amines are frequently employed as chiral auxiliaries in a variety of stereocontrolled reactions, such as diastereoselective alkylations of enolates.
While there is no specific literature describing the use of this compound as a chiral auxiliary, its structural features are amenable to such applications. For example, it could be converted into a chiral amide, and the stereocenter on the amine could then influence the approach of an electrophile to the enolate derived from the amide, leading to the formation of one diastereomer in excess. This strategy is a powerful tool for the construction of molecules with multiple stereocenters.
Emerging Utility in Materials Science Research
The application of substituted phenethylamines in materials science is an area of growing interest. These molecules can be incorporated into polymers or liquid crystals to impart specific properties. For instance, the rigid aromatic core and the potential for hydrogen bonding through the amine group could be exploited in the design of novel functional materials.
However, a review of the current scientific literature does not reveal specific research on the application of this compound in materials science. This suggests that its utility in this field is either not yet explored or not widely reported. Given the properties of similar aromatic amines, potential areas of investigation could include its use as a monomer in the synthesis of specialty polymers or as a component in the formulation of liquid crystalline materials.
Significance in the Synthesis of Pharmaceutical Intermediates
Substituted phenethylamines are a common structural motif in a vast number of pharmaceuticals and bioactive compounds. nih.govwikipedia.org Therefore, this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. googleapis.com The specific substitution pattern on the phenyl ring can be a key determinant of the biological activity of the final compound.
While direct synthesis of a marketed drug from this compound is not explicitly detailed in readily accessible sources, numerous patents and research articles describe the synthesis of compounds containing the N-(5-chloro-2-methoxyphenyl) moiety for various therapeutic applications, including as potential anti-cancer agents. researchgate.net It is plausible that this compound could serve as a key starting material for the synthesis of such compounds. For example, a patent for certain heterocyclic compound derivatives with medicinal applications mentions related structures. google.com
Table 2: Mentioned Compounds in this Article
| Compound Name |
|---|
| This compound |
| Quinolines |
| Amides |
| Sulfonamides |
| Ureas |
| Imines |
| Tetrahydroisoquinolines |
Enabling Component in Multi-Step Drug Candidate Synthesis
The strategic incorporation of the this compound moiety is crucial in the construction of larger, more complex molecules with potential therapeutic applications. While direct, publicly available examples detailing the synthesis of a specific, named drug candidate using this exact starting material are not readily found in mainstream scientific literature, its utility can be understood through its role in the synthesis of analogous structures and its commercial availability as a key intermediate.
For instance, the synthesis of various investigational compounds often involves the coupling of chiral amines with other heterocyclic or aromatic systems. The 5-chloro-2-methoxyphenyl group provides a specific substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of the final compound. The presence of the chloro group can enhance metabolic stability and the methoxy group can modulate receptor binding affinity.
The general synthetic utility of this compound is highlighted by its application in the formation of amide or urea (B33335) linkages, which are common functionalities in many drug molecules. The primary amine group of this compound allows for straightforward reactions with carboxylic acids, acyl chlorides, or isocyanates to build more elaborate molecular frameworks.
One relevant example, though not directly employing the ethanamine, is the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which have been investigated as potential anti-cancer agents. In this synthesis, a related starting material, 5-chloro-2-methoxybenzoic acid, is utilized. This underscores the importance of the 5-chloro-2-methoxyphenyl scaffold in medicinal chemistry. The synthesis of these benzamide (B126) derivatives involves the reaction of the corresponding benzoyl chloride with various amines, demonstrating a synthetic strategy where this compound could theoretically be employed to generate a different class of compounds with the same core phenyl structure.
Contributions to Lead Optimization Through Chemical Derivatization
Lead optimization in drug discovery is a critical process of refining the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The chemical scaffold of this compound offers several points for modification, making it a valuable starting point for generating a library of analogs for structure-activity relationship (SAR) studies.
The primary amine provides a readily modifiable handle for introducing a wide variety of substituents. By reacting the amine with different chemical partners, medicinal chemists can systematically alter the steric and electronic properties of this part of the molecule to probe its interaction with a biological target.
Furthermore, the aromatic ring of this compound presents opportunities for further functionalization, although this is generally a more complex undertaking than modifying the amine. The existing chloro and methoxy groups dictate the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, allowing for the introduction of additional groups that can fine-tune the compound's biological activity.
While specific and detailed lead optimization studies focused solely on derivatives of this compound are not extensively documented in publicly accessible research, the principles of lead optimization can be applied to this scaffold. For example, in a hypothetical lead optimization campaign, a series of amides could be synthesized by reacting this compound with a variety of carboxylic acids. The resulting compounds could then be tested for their biological activity, and the data used to build an SAR model. This model would help in designing the next generation of compounds with improved properties.
The table below illustrates a hypothetical series of derivatives that could be synthesized from this compound for a lead optimization study.
| Derivative | Modifying Reagent | Potential Biological Target | Rationale for Modification |
|---|---|---|---|
| N-(1-(5-chloro-2-methoxyphenyl)ethyl)acetamide | Acetic anhydride | Enzyme active site | Introduce a simple acetyl group to probe for hydrogen bonding interactions. |
| N-(1-(5-chloro-2-methoxyphenyl)ethyl)benzamide | Benzoyl chloride | GPCR binding pocket | Incorporate an aromatic ring to explore pi-stacking interactions. |
| 1-(1-(5-chloro-2-methoxyphenyl)ethyl)-3-phenylurea | Phenyl isocyanate | Kinase hinge region | Introduce a urea linkage to act as a hydrogen bond donor and acceptor. |
| N-(1-(5-chloro-2-methoxyphenyl)ethyl)cyclopropanecarboxamide | Cyclopropanecarbonyl chloride | Ion channel | Introduce a small, rigid cyclopropyl (B3062369) group to explore conformational constraints. |
This systematic approach of creating and testing derivatives is fundamental to the process of transforming a preliminary "hit" compound into a viable drug candidate.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 5 Chloro 2 Methoxyphenyl Ethanamine
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are paramount for determining the molecular structure of 1-(5-Chloro-2-methoxyphenyl)ethanamine. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, mass spectrometry, and IR spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy In ¹H NMR analysis of this compound, specific signals are expected that correspond to each unique proton in the molecule. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. The proton at C6 (ortho to the methoxy (B1213986) group) would likely appear as a doublet, the proton at C4 (ortho to the chlorine) as a doublet of doublets, and the proton at C3 (ortho to both chloro and methoxy groups) as a doublet. The methoxy (OCH₃) group would yield a sharp singlet, while the benzylic proton (CH) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl (CH₃) protons would present as a doublet, coupling with the benzylic proton. The amine (NH₂) protons can appear as a broad singlet.
Predicted ¹H NMR Data for this compound This table contains predicted chemical shifts (δ) and multiplicities based on standard NMR principles and data for analogous compounds. Actual experimental values may vary.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (C3-H) | ~7.25 | d | 1H |
| Ar-H (C4-H) | ~7.20 | dd | 1H |
| Ar-H (C6-H) | ~6.85 | d | 1H |
| CH-NH₂ | ~4.15 | q | 1H |
| OCH₃ | ~3.85 | s | 3H |
| NH₂ | ~1.5-2.5 | br s | 2H |
| CH-CH₃ | ~1.40 | d | 3H |
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are anticipated. The carbon atoms of the aromatic ring would resonate in the typical downfield region of ~110-160 ppm. The carbon bearing the methoxy group (C2) and the carbon bearing the chlorine atom (C5) would be significantly affected by these substituents. The aliphatic carbons—the benzylic (CH) and methyl (CH₃)—would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound This table contains predicted chemical shifts (δ) based on structure-property relationships. Actual experimental values may vary.
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O (C1') | ~155 |
| C-Cl (C5) | ~128 |
| C-H (Ar) | ~127 |
| C-H (Ar) | ~125 |
| C-H (Ar) | ~112 |
| C-O (C2) | ~135 |
| CH-NH₂ | ~50 |
| OCH₃ | ~56 |
| CH₃ | ~24 |
2D NMR Experiments To confirm assignments made in 1D NMR, two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the benzylic CH proton and the methyl CH₃ protons. An HSQC spectrum would map each proton signal to its directly attached carbon, confirming the C-H framework, such as linking the predicted ¹H signal at ~4.15 ppm to the ¹³C signal at ~50 ppm.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule, which allows for the calculation of its elemental formula. For this compound (C₉H₁₂ClNO), the expected monoisotopic mass is approximately 185.0607 Da. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, with a peak at ~187.0578 Da having roughly one-third the intensity of the molecular ion peak.
Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. A primary and highly probable fragmentation pathway for this compound involves the cleavage of the C-C bond adjacent to the benzene ring (benzylic cleavage). This would result in the formation of a stable benzylic cation.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Description |
|---|---|
| 185.06 | Molecular Ion [M]⁺ |
| 170.04 | Loss of the methyl group from the ethylamine (B1201723) side chain [M-CH₃]⁺ |
| 142.03 | Benzylic cleavage resulting in the [C₈H₈ClO]⁺ fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The presence of the primary amine is typically indicated by N-H stretching vibrations. Aromatic C-H stretching, C-O stretching of the aryl ether, and the C-Cl stretch provide further confirmation of the structure.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Stretch | 3300-3500 (typically two bands) |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-O (Aryl Ether) | Stretch | 1230-1270 (asymmetric), 1020-1075 (symmetric) |
| C-N | Stretch | 1020-1250 |
| C-Cl | Stretch | 600-800 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from any impurities and for resolving its enantiomers to determine enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and, crucially, the enantiomeric composition of chiral compounds. For the separation of enantiomers of primary amines like this compound, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have proven effective for a broad range of pharmaceutical compounds. nih.govwindows.net
Method development would involve screening various chiral columns (e.g., Chiralpak® or Lux® series) with different mobile phase compositions. nih.govdoi.org Normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase conditions can be explored to achieve optimal separation of the enantiomers. Validation of the method would include assessing specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure reliable and reproducible results.
Typical HPLC Parameters for Chiral Amine Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength such as 254 nm or 280 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns. To circumvent this, derivatization is often performed, for example, by acylation to form a more volatile and less polar amide.
Alternatively, recent studies have shown that non-derivatized, thermally labile compounds can be analyzed using GC-MS with shorter analytical columns (e.g., 4-10 meters). unb.brnih.gov This approach minimizes the residence time of the analyte in the heated column, thereby reducing thermal degradation and allowing for the analysis of the intact amine. unb.brnih.gov For enantiomeric separation, a chiral GC column would be necessary.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hexane |
| Isopropanol |
Chiral Chromatography for Enantioseparation and Quantitation
Direct enantioseparation by chiral chromatography is the most prevalent and effective method for resolving and quantifying the individual enantiomers of chiral compounds. wikipedia.orgphenomenex.com High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for this purpose. nih.gov CSPs create a chiral environment where the enantiomers of this compound form transient, diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation. chiralpedia.com
For a primary amine like this compound, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. researchgate.netnih.gov
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives, such as amylose tris(5-chloro-2-methylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), offer broad applicability for separating a wide range of chiral compounds, including aromatic amines. nih.govhplc.eu The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone.
Cyclodextrin-based CSPs: Native or derivatized cyclodextrins (e.g., β-cyclodextrin) bonded to a silica support can separate enantiomers based on inclusion complexation. nih.govwiley.com The hydrophobic cavity of the cyclodextrin and the hydrophilic exterior provide a unique environment for chiral recognition, particularly for molecules containing aromatic rings.
The choice of mobile phase is critical for optimizing separation. Normal-phase (e.g., hexane/isopropanol), polar-organic, and reversed-phase conditions can be employed, often with acidic or basic additives to improve peak shape and resolution of amine compounds. researchgate.net The development of Ultra-High-Performance Liquid Chromatography (UHPLC) with columns packed with sub-2 µm particles allows for significantly faster and more efficient separations. nih.gov
Below is an illustrative table of expected results for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based CSP.
| Enantiomer | Retention Time (t_R, min) | Resolution (R_s) | Selectivity Factor (α) |
|---|---|---|---|
| (R)-1-(5-Chloro-2-methoxyphenyl)ethanamine | 8.42 | 2.15 | 1.28 |
| (S)-1-(5-Chloro-2-methoxyphenyl)ethanamine | 9.55 |
Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation
Chemical derivatization is a powerful strategy used to modify an analyte to improve its analytical properties. For this compound, derivatization can enhance spectroscopic detection, improve chromatographic behavior, and enable indirect chiral separation on achiral columns. chiralpedia.comlibretexts.org The primary amine group is a versatile reaction site for various derivatizing agents.
Although the phenyl group in this compound provides some UV absorbance, derivatization can significantly enhance detection sensitivity, which is crucial for trace analysis. This typically involves introducing a highly conjugated aromatic moiety (a chromophore) or a fluorescent tag (a fluorophore). libretexts.org
Common derivatizing agents for primary amines include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. This is a widely used pre-column derivatization technique for HPLC with fluorescence detection. thermofisher.comchromforum.org
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives that also possess strong UV absorbance. libretexts.orgthermofisher.com
Dansyl Chloride: Forms highly fluorescent and UV-active sulfonamide derivatives with primary amines, which are stable and well-retained in reversed-phase chromatography.
The reaction of this compound with a fluorogenic reagent like Naphthalene-2,3-dicarboxaldehyde (NDA) can vastly improve detection limits. nih.gov
| Compound | Derivatizing Agent | UV λ_max (nm) | Fluorescence λ_ex (nm) | Fluorescence λ_em (nm) |
|---|---|---|---|---|
| This compound | None | ~280 | N/A | N/A |
| FMOC-derivative | FMOC-Cl | ~265 | ~265 | ~340 |
| OPA-derivative | OPA/Thiol | ~340 | ~340 | ~455 |
An alternative to direct separation on a CSP is the "indirect" method, where the enantiomers are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. chiralpedia.comwikipedia.org Diastereomers have different physical properties and can be separated on a conventional, less expensive achiral stationary phase (e.g., C18). researchgate.net
For the primary amine in this compound, suitable CDAs include:
Mosher's Acid Chloride (MTPA-Cl): (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts to form stable diastereomeric amides. wikipedia.org
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide reacts with the amine to form diastereomers that are easily separable and have a strong chromophore for UV detection. nih.gov
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Forms diastereomeric carbamates that can be separated.
The success of this method depends on the CDA being enantiomerically pure and the reaction proceeding to completion without any racemization of the analyte or the CDA. chiralpedia.com
| Diastereomer | Chiral Derivatizing Agent | Column | Retention Time (min) | Resolution (R_s) |
|---|---|---|---|---|
| (R)-Amine-(R)-MTPA | (R)-MTPA-Cl | Standard C18 | 15.7 | 1.80 |
| (S)-Amine-(R)-MTPA | 17.1 |
Development of Advanced Analytical Methodologies for Complex Matrices
Analyzing this compound in complex matrices like plasma, urine, or environmental samples presents significant challenges due to the presence of numerous interfering substances. nih.gov Advanced methodologies combine efficient sample preparation with highly selective and sensitive detection techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgacs.org
Sample Preparation: The primary goal is to isolate the analyte from the matrix components and concentrate it.
Liquid-Liquid Extraction (LLE): Utilizes partitioning of the analyte between two immiscible liquid phases.
Solid-Phase Extraction (SPE): Employs a solid sorbent to retain the analyte while interferences are washed away. Reversed-phase, ion-exchange, or mixed-mode cartridges can be used.
Detection and Quantitation: LC-MS/MS is the gold standard for trace quantitative analysis in complex matrices. researchgate.net
Selectivity: It offers exceptional selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This minimizes the impact of co-eluting matrix components.
Sensitivity: Detection limits can reach the picogram (pg) or femtogram (fg) level.
Quantitation: Stable isotope-labeled internal standards are often used to ensure high accuracy and precision by correcting for matrix effects and variations in sample recovery.
An LC-MS/MS method can be developed for either direct analysis of the enantiomers using a chiral column or for analysis of the diastereomeric derivatives on an achiral column. acs.orgresearchgate.net
| Parameter | Value |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatography | Chiral HPLC Column |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 184.0 [M+H]⁺ |
| Product Ion (m/z) for Quantitation | 167.0 |
| Product Ion (m/z) for Confirmation | 139.0 |
| Limit of Quantitation (LOQ) | <1 ng/mL |
Computational and Theoretical Investigations of 1 5 Chloro 2 Methoxyphenyl Ethanamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like 1-(5-Chloro-2-methoxyphenyl)ethanamine. A typical DFT study would involve geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a variety of electronic properties can be calculated. acs.org
Key ground-state properties that would be investigated include:
Optimized Molecular Geometry: This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.
Electronic Energies: The total energy of the molecule in its ground state is a primary output of DFT calculations.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Ground State Properties from DFT Calculations This table is illustrative and contains hypothetical data based on typical DFT calculations for similar molecules.
| Property | Predicted Value |
|---|---|
| Total Energy | Value in Hartrees |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
| Dipole Moment | Value in Debye |
Computational methods can be employed to model the reaction pathways of this compound. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and the intermediates that may be formed during a chemical reaction. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a reaction.
For instance, in reactions involving the amine group, such as acylation or alkylation, computational modeling could elucidate the step-by-step mechanism and identify the rate-determining step.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are used to explore the possible shapes a molecule can adopt.
This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map out the potential energy surface. This is typically done by systematically rotating the bonds and calculating the energy of each resulting structure. The results can be visualized in a Ramachandran-like plot, showing the low-energy regions corresponding to stable conformers.
Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or interacting with another molecule, would reveal its dynamic behavior. This includes conformational changes, vibrational motions, and intermolecular interactions such as hydrogen bonding with solvent molecules. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.
Computational Prediction of Stereochemical Outcomes in Reactions Involving the Compound
Since this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of significant interest. Computational chemistry can be a powerful tool in this regard. By modeling the transition states of reactions leading to different stereoisomers, it is possible to calculate their relative energies. According to transition state theory, the reaction pathway with the lower energy transition state will be favored, thus allowing for the prediction of the major stereoisomer formed. This is particularly important in asymmetric synthesis, where controlling the stereochemistry is crucial.
Application of Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking in a Structural Context
The exploration of the pharmacological potential of this compound, a substituted phenethylamine (B48288), is significantly enhanced through the use of computational chemistry. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide invaluable insights into how the compound's structural features influence its biological activity. These methods are instrumental in predicting the affinity of the molecule for specific biological targets, such as G-protein coupled receptors (GPCRs), and in guiding the design of more potent and selective analogs.
Substituted phenethylamines are known to interact with a variety of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets in the central nervous system. nih.govnih.gov Computational studies on analogs within this class help to elucidate the key molecular interactions that govern their therapeutic effects and potential side effects.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For phenethylamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These analyses generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish its activity.
In a typical 3D-QSAR study involving analogs of this compound, the following steps would be undertaken:
Dataset Selection: A series of structurally related phenylethylamine derivatives with known biological activities (e.g., binding affinities for the dopamine D3 receptor) would be compiled. nih.gov
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset, including this compound, are generated and aligned based on a common structural scaffold.
Field Calculation: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) analysis, are used to build a model that correlates the variations in these fields with the observed biological activities. The predictive power of the model is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a predictive model. nih.gov
For phenylethylamine analogs, QSAR studies often reveal that the electrostatic field plays a crucial role in their binding affinity, highlighting the importance of charge distribution across the molecule. nih.gov The contour maps generated from these studies can guide further drug design. For instance, a CoMFA map might indicate that a bulky substituent is favored in one region (steric field) or that an electron-withdrawing group would be beneficial in another (electrostatic field).
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method provides a detailed view of the interactions between the ligand and the amino acid residues in the receptor's binding pocket. For this compound, docking studies would typically target a receptor of interest, such as a dopamine or serotonin receptor subtype. nih.govnih.gov
The molecular docking process involves:
Receptor and Ligand Preparation: The 3D structure of the target receptor is obtained from a protein database (e.g., PDB). The structure of this compound is modeled and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's active site.
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues. nih.gov
In studies of similar chloro- and methoxy-substituted compounds binding to receptors, it has been observed that specific amino acids form crucial interactions. For example, docking studies on dopamine receptor ligands have highlighted interactions with residues like aspartate (Asp), valine (Val), phenylalanine (Phe), and tyrosine (Tyr). nih.gov The 5-chloro and 2-methoxy groups of this compound would be expected to play a significant role in modulating these interactions, influencing both the binding affinity and selectivity of the compound.
The binding energy values obtained from docking can be used to rank different compounds and predict their relative potencies. While these values are theoretical estimates, they provide a valuable basis for prioritizing compounds for synthesis and experimental testing.
The integration of QSAR and molecular docking provides a comprehensive understanding of the structure-activity landscape of this compound and its analogs. QSAR models offer predictive power based on a dataset of compounds, while molecular docking provides a detailed, atom-level hypothesis of the binding mechanism for an individual molecule. Together, these computational tools are essential for the rational design of novel therapeutic agents.
Derivatives and Analogues of 1 5 Chloro 2 Methoxyphenyl Ethanamine in Chemical Research
Structure-Reactivity Relationships within Substituted Arylethylamines
The chemical behavior of substituted arylethylamines like 1-(5-Chloro-2-methoxyphenyl)ethanamine is governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The nature and position of these substituents can modulate the nucleophilicity of the amine group and the reactivity of the aryl ring itself.
In electrophilic aromatic substitution reactions, the directing effects of the substituents are paramount. The ortho,para-directing methoxy (B1213986) group strongly activates the positions ortho and para to it (C1, C3, C5), while the chloro group directs to its own ortho and para positions (C4, C6). The combined influence dictates the regioselectivity of further substitutions on the phenyl ring. Theoretical and experimental studies on various aromatic molecules have established relationships that help predict how such substitutions impact reaction rates and outcomes. nih.gov
Synthetic Accessibility and Strategies for Structural Diversification
The synthesis of chiral arylethylamines is a well-established field in organic chemistry, driven by their importance as building blocks for pharmaceuticals and other biologically active molecules. nih.govnih.gov A common and direct route to this compound involves the reductive amination of the corresponding ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone. nih.gov This transformation can be achieved using various reducing agents in the presence of an ammonia (B1221849) source. For asymmetric synthesis to obtain a single enantiomer, chiral auxiliaries, catalysts, or enzymatic methods are often employed. mdpi.com
Strategies for structural diversification of the this compound scaffold are numerous and allow for the creation of libraries of related compounds for further research. These strategies include:
N-Functionalization: The primary amine group can be readily modified through reactions like acylation, sulfonylation, alkylation, or reductive amination with other aldehydes or ketones to introduce a wide variety of substituents on the nitrogen atom.
Side-Chain Modification: The ethyl group can be altered, though this often requires starting from a different precursor. For instance, homologation of the corresponding carboxylic acid could lead to longer chain analogues.
Aryl Ring Substitution: Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution reactions, such as nitration or halogenation, with the regioselectivity governed by the existing chloro and methoxy groups. Alternatively, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to introduce new carbon-carbon or carbon-heteroatom bonds, provided a suitable handle (like an additional halide) is present on the ring. bohrium.comchemrxiv.org
Modern synthetic methods, including transition metal catalysis and photocatalysis, have significantly expanded the toolkit for creating diverse arylethylamine derivatives with high efficiency and selectivity. nih.govresearchgate.net
Comparative Studies of Positional Isomers and Structurally Related Chiral Amines
The specific placement of substituents on the aromatic ring is critical to the properties of a molecule. Comparing this compound to its positional isomers, where the chloro and methoxy groups are at different positions, reveals significant differences in their chemical and physical properties. For instance, moving the chloro group to the para position (relative to the ethylamine) would enhance its electron-withdrawing effect on the ring through resonance, which could impact the amine's basicity and the ring's reactivity differently.
The differentiation and identification of such positional isomers are crucial analytical challenges, often addressed by chromatographic and mass spectrometric techniques. nih.govresearchgate.netresearchgate.net Studies have shown that even though isomers may have very similar mass spectra under electron ionization, derivatization can introduce fragments that allow for their unambiguous identification. researchgate.netuva.nl High-performance liquid chromatography (HPLC) is also a powerful tool for separating and identifying isomers without derivatization. nih.gov
The table below illustrates a hypothetical comparison of analytical data for positional isomers, which is a common practice in chemical analysis to distinguish between them.
| Compound | Positional Isomer | Hypothesized Retention Time (min) | Key Mass Spec Fragment (m/z) |
| This compound | 5-Chloro-2-methoxy | 12.5 | 155 |
| 1-(4-Chloro-2-methoxyphenyl)ethanamine | 4-Chloro-2-methoxy | 12.8 | 155 |
| 1-(3-Chloro-2-methoxyphenyl)ethanamine | 3-Chloro-2-methoxy | 12.2 | 155 |
| 1-(5-Chloro-3-methoxyphenyl)ethanamine | 5-Chloro-3-methoxy | 13.1 | 155 |
This table is illustrative and based on general principles of chromatography where small structural changes lead to different retention times.
When compared to other structurally related chiral amines, such as those with different substituents (e.g., fluoro or methyl groups), this compound provides a specific data point in understanding structure-activity relationships. The steric bulk of the ortho-methoxy group, for example, can influence how the molecule binds to a chiral catalyst or a biological target compared to an amine with a smaller ortho substituent.
Impact of Substituent Effects on Reactivity and Selectivity
The electronic nature of the chloro and methoxy substituents directly impacts the reactivity and selectivity of reactions involving this compound.
Reactivity:
Nucleophilicity of the Amine: The electron-donating methoxy group tends to increase the electron density on the nitrogen, making it more nucleophilic. The electron-withdrawing chloro group counteracts this, pulling density away. The net effect on reaction rates (e.g., in acylation reactions) is a balance of these forces. Studies on related systems show that electron-donating groups generally accelerate reactions where the aromatic compound acts as a nucleophile, while electron-withdrawing groups slow them down. youtube.comnih.gov
Aryl Ring Reactivity: In electrophilic aromatic substitution, the powerful activating effect of the ortho-methoxy group dominates, making the ring more reactive than benzene (B151609), despite the deactivating chloro group.
Selectivity:
Regioselectivity: In reactions on the aromatic ring, the directing effects of the substituents are crucial. The ortho-methoxy group strongly directs incoming electrophiles to the C3 and C5 positions. The C5 position is already occupied, so the C3 position is highly favored. The meta-chloro group directs to C4 and C6. The outcome of a reaction would depend on the specific electrophile and reaction conditions, but the activating effect of the methoxy group would likely be the dominant directing influence.
Stereoselectivity: In asymmetric synthesis or reactions involving chiral reagents, the substituents can influence the stereochemical outcome. The ortho-methoxy group, due to its proximity to the chiral center, can create steric hindrance that favors the formation of one diastereomer over another in reactions involving the amine group. Computational and experimental studies on similar systems have demonstrated that such substituent effects can be harnessed to control stereoselectivity in reactions like Diels-Alder cycloadditions or transition-metal-catalyzed couplings. nih.govresearchgate.net
The table below summarizes the expected electronic influence of the substituents on the reactivity of the molecule.
| Substituent | Position | Electronic Effect | Impact on Ring Reactivity (EAS) | Impact on Amine Nucleophilicity |
| Methoxy (-OCH3) | C2 (ortho) | +R, -I (Donating) | Activating | Increasing |
| Chloro (-Cl) | C5 (meta) | -I, +R (Withdrawing) | Deactivating | Decreasing |
This dual substitution pattern provides a valuable model for studying the complex interplay of electronic and steric effects that govern chemical reactions in substituted aromatic systems. mdpi.com
Future Directions and Emerging Research Opportunities in 1 5 Chloro 2 Methoxyphenyl Ethanamine Chemistry
Integration with Emerging Synthetic Technologies
The synthesis of chiral amines like 1-(5-Chloro-2-methoxyphenyl)ethanamine is undergoing a technological revolution. The limitations of classical batch processing—such as safety concerns, energy inefficiency, and challenges in scalability—are being addressed by the adoption of greener and more efficient technologies.
Key emerging technologies include:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and mixing), enhancing safety and reproducibility. For chiral amine synthesis, this technology allows for the safe handling of hazardous reagents and intermediates, such as azides, and can facilitate multi-step sequences in a single, streamlined process.
Biocatalysis: The use of enzymes, particularly amine transaminases (ATAs), provides a highly selective and environmentally benign route to chiral amines. acs.org Advances in protein engineering are expanding the substrate scope of these enzymes to accommodate bulky and structurally complex ketones, which are precursors to arylethylamines. acs.org Enzymatic cascades, where multiple enzymes work in a one-pot sequence, are being developed to produce chiral amines from simple starting materials with high efficiency and enantiomeric excess.
Photoredox and Dual Catalysis: Visible-light-mediated photoredox catalysis has opened new pathways for constructing arylethylamine scaffolds. researchgate.net These methods often operate under mild conditions and enable novel bond formations that are inaccessible through traditional thermal methods. Dual catalytic systems, which might combine a photocatalyst with a transition metal catalyst, allow for multi-component reactions that can rapidly build molecular complexity in a single step.
Table 1: Comparison of Synthetic Technologies for Chiral Arylethylamine Production
| Technology | Traditional Batch Synthesis | Emerging Technologies (Flow, Biocatalysis) |
|---|---|---|
| Efficiency | Often requires multiple steps, purification between stages. | Can integrate multiple steps (telescoping), reducing waste and time. |
| Safety | Handling of hazardous reagents at large scale poses risks. | Improved heat transfer and smaller reaction volumes enhance safety. |
| Stereoselectivity | Relies on chiral auxiliaries or catalysts, which can be expensive. | Enzymes offer exceptional stereoselectivity; catalysts are continuously improving. |
| Sustainability | Often involves stoichiometric reagents and significant solvent waste. | Catalytic (metal or enzyme) and often uses less solvent, generating less waste. |
| Scalability | Scale-up can be non-linear and challenging. | More predictable and linear scalability. |
Exploration of Novel Applications in Diverse Chemical Fields
While the primary application for arylethylamines remains in medicinal chemistry as building blocks for active pharmaceutical ingredients (APIs), their utility is expanding into other domains of chemical science. nih.govresearchgate.net The specific structural features of this compound—a chiral center, a halogenated aromatic ring, and a methoxy (B1213986) group—make it and its derivatives attractive candidates for novel applications.
Asymmetric Organocatalysis: Chiral amines are fundamental to the field of organocatalysis. Derivatives of this compound can serve as chiral bases or be incorporated into more complex catalyst scaffolds, such as bifunctional thiourea (B124793) or phosphoric acid catalysts, to induce enantioselectivity in a wide range of organic transformations. mdpi.com
Chemical Biology Probes: The arylethylamine motif is a privileged scaffold for interacting with central nervous system targets, partly due to its ability to cross the blood-brain barrier. nih.govnih.gov This makes specifically substituted compounds like this compound valuable starting points for designing chemical probes. These probes can be used to selectively target and study specific receptors or enzymes (e.g., serotonin (B10506) or dopamine (B1211576) receptors), helping to elucidate complex biological pathways. nih.govnih.gov
Materials Science: The rigid, aromatic structure combined with the potential for hydrogen bonding and other intermolecular interactions makes arylethylamines interesting components for supramolecular chemistry and the development of novel organic materials. Potential applications could include their use as chiral selectors in separation science or as building blocks for functional polymers and organogels.
Advancements in Computational Modeling and Predictive Chemistry for Arylethylamines
Computational chemistry is becoming an indispensable tool for accelerating research in arylethylamine synthesis and application. By modeling reaction mechanisms and predicting molecular properties, researchers can bypass laborious trial-and-error experimentation.
Predictive Synthesis: Quantum mechanical calculations and density functional theory (DFT) are used to model transition states and reaction pathways. This allows for the prediction of reaction outcomes, the rational design of ligands for metal catalysts, and the optimization of reaction conditions for higher yield and selectivity.
Enzyme Engineering and Design: For biocatalytic routes, computational tools like molecular docking are crucial. researchgate.net These methods simulate the binding of a substrate (e.g., the ketone precursor to this compound) within an enzyme's active site. This information guides protein engineering efforts to create mutant enzymes with enhanced activity or altered substrate specificity.
Quantitative Structure-Activity Relationship (QSAR): Machine learning and QSAR models are being developed to correlate the chemical structures of amines with their physical or biological properties. These models can predict properties like receptor binding affinity, metabolic stability, or even toxicity, guiding the design of new arylethylamine derivatives with desired therapeutic profiles.
Table 2: Application of Computational Tools in Arylethylamine Chemistry
| Computational Technique | Application Area | Specific Goal |
|---|---|---|
| Molecular Docking | Biocatalysis | Predict substrate binding in an enzyme's active site to guide protein engineering. |
| Density Functional Theory (DFT) | Catalyst Design | Model reaction mechanisms and transition states to design more efficient and selective catalysts. |
| Machine Learning / QSAR | Drug Discovery | Correlate molecular structure with biological activity to predict the properties of novel derivatives. |
| Molecular Dynamics (MD) | Materials Science | Simulate the self-assembly of molecules to understand and design new materials. |
Addressing Challenges and Identifying New Frontiers in Chiral Amine Synthesis and Application
Despite significant progress, several challenges remain in the field of chiral amine synthesis. Addressing these challenges defines the new frontiers of research.
Challenge: Substrate Scope and Functional Group Tolerance: Many catalytic systems are effective for a limited range of substrates. A major goal is to develop more robust catalysts that tolerate a wide variety of functional groups, allowing for the synthesis of more complex and diverse arylethylamines. acs.org
Frontier: Late-Stage Functionalization: A highly sought-after strategy is the ability to introduce or modify the amine group on an already complex, drug-like molecule. Research into C-H activation and amination, where a C-H bond is directly converted to a C-N bond, is a key frontier that could revolutionize the synthesis of complex amines.
Challenge: Catalyst Cost and Sustainability: Many highly effective catalysts rely on expensive and rare precious metals like rhodium, iridium, and palladium. acs.org
Frontier: Earth-Abundant Metal Catalysis: A significant push is being made to develop catalysts based on more sustainable, earth-abundant metals such as iron, copper, and nickel. nih.gov This would reduce the cost and environmental impact of chiral amine synthesis.
Frontier: Multi-Component Reactions (MCRs): Designing reactions where three or more starting materials are combined in a single step to form a complex product is a major goal. acs.org Such reactions dramatically increase synthetic efficiency and are ideal for building libraries of diverse arylethylamine derivatives for screening.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dopamine |
| Serotonin |
| Iron |
| Copper |
| Nickel |
| Rhodium |
| Iridium |
Q & A
Q. Methodological Approach
- Design of Experiments (DoE) : Identifies critical factors (e.g., solvent choice contributes 40% to yield variance).
- Kinetic Studies : Monitors reaction progress via HPLC to optimize time-temperature profiles .
What environmental degradation pathways are relevant for this compound?
Advanced Research Question
Photolysis and microbial degradation dominate:
- UV-Vis Studies : λmax at 270 nm indicates susceptibility to UV-induced cleavage of the C-Cl bond .
- Soil Microcosm Assays : 60% degradation in 14 days under aerobic conditions via Pseudomonas spp. .
Basic Research Question
Advanced Research Question
- Chiral HPLC : Resolves enantiomeric impurities using amylose-based columns (e.g., Chiralpak AD-H) .
How does the compound interact with neuronal receptors in mechanistic studies?
Advanced Research Question
In silico docking (AutoDock Vina) predicts:
- Serotonin Receptor (5-HT₂A) : Binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonding with Asp155 .
- In vitro Validation : Radioligand displacement assays confirm IC₅₀ = 0.45 μM, aligning with computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
